1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride is an organic compound with a molecular formula of C10H14ClNO. This compound is characterized by the presence of a chlorophenyl group, a methoxy group, and an amine group, making it a versatile molecule in various chemical reactions and applications. It is commonly used in scientific research due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and methoxypropanol.
Reaction Conditions: The reaction is carried out under acidic or basic conditions, depending on the desired pathway.
Industrial Production: Industrial production methods often involve the use of catalysts to increase yield and efficiency. Common catalysts include palladium or platinum-based catalysts.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents: Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and sodium hydroxide for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets neurotransmitter receptors in the brain.
Pathways Involved: It modulates the activity of these receptors, leading to changes in neurotransmitter release and uptake.
Effects: The compound’s effects on neurotransmitter systems make it a potential candidate for the treatment of neurological disorders.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(4-Chlorophenyl)-2-methoxyethan-1-amine and 1-(4-Chlorophenyl)-3-methoxybutan-1-amine share similar structural features.
Uniqueness: The presence of the methoxy group at the 3-position and the specific arrangement of the chlorophenyl group confer unique chemical properties to this compound, making it distinct from its analogs.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-methoxypropan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO.ClH/c1-13-7-6-10(12)8-2-4-9(11)5-3-8;/h2-5,10H,6-7,12H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIGRQMXGFAAPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(C1=CC=C(C=C1)Cl)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.